molecular formula C13H19NO B13274588 N-(2,3-dimethylphenyl)oxan-4-amine

N-(2,3-dimethylphenyl)oxan-4-amine

Cat. No.: B13274588
M. Wt: 205.30 g/mol
InChI Key: HTYQSPRAQWZKQD-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)oxan-4-amine is a chemical compound with the molecular formula C13H19NO It is a derivative of oxan-4-amine, where the amine group is substituted with a 2,3-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)oxan-4-amine typically involves the reaction of 2,3-dimethylphenylamine with oxan-4-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process may also include steps for purification, such as distillation or crystallization, to achieve the required purity levels for commercial use.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dimethylphenyl)oxan-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2,3-dimethylphenyl)oxan-4-one, while reduction may yield this compound derivatives with different substituents.

Scientific Research Applications

N-(2,3-dimethylphenyl)oxan-4-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2,5-dimethylphenyl)oxan-4-amine
  • N-(2,4-dimethylphenyl)oxan-4-amine
  • N-(3,4-dimethylphenyl)oxan-4-amine

Comparison: N-(2,3-dimethylphenyl)oxan-4-amine is unique due to the specific positioning of the methyl groups on the phenyl ring. This positioning can influence the compound’s chemical reactivity, biological activity, and physical properties compared to its similar counterparts. For example, the 2,3-dimethyl substitution may result in different steric and electronic effects, leading to variations in how the compound interacts with other molecules.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)oxan-4-amine

InChI

InChI=1S/C13H19NO/c1-10-4-3-5-13(11(10)2)14-12-6-8-15-9-7-12/h3-5,12,14H,6-9H2,1-2H3

InChI Key

HTYQSPRAQWZKQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2CCOCC2)C

Origin of Product

United States

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